3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide
Description
3-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide is a structurally complex molecule featuring a thiazole core substituted with a benzenesulfonamido group at position 2 and a propanamide chain linked to a 4-sulfamoylphenylmethyl moiety. This compound integrates multiple pharmacophoric elements: the thiazole ring (common in bioactive molecules), sulfonamide groups (known for enzyme inhibition), and a flexible propanamide linker. While direct data on this specific compound are absent in the provided evidence, its structural analogs—particularly sulfonamide-thiazole-propanamide derivatives—have been synthesized and characterized for applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S3/c20-30(25,26)16-9-6-14(7-10-16)12-21-18(24)11-8-15-13-29-19(22-15)23-31(27,28)17-4-2-1-3-5-17/h1-7,9-10,13H,8,11-12H2,(H,21,24)(H,22,23)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKPVDFUDGSJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a benzenesulfonamide group, and a sulfamoylphenyl moiety, contributing to its unique properties. The molecular formula is with a molecular weight of approximately 446.54 g/mol. The InChI key for this compound is WLXAMEYNRCGXHN-UHFFFAOYSA-N .
The primary mechanism of action involves the inhibition of ecto-nucleotidases, enzymes that play critical roles in nucleotide metabolism. By inhibiting these enzymes, the compound can influence various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and infections.
Target Enzymes
- Ecto-nucleotidases : These enzymes are involved in the hydrolysis of extracellular nucleotides, affecting signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Numerous studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and function.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : In vitro analysis of ecto-nucleotidase inhibition | Demonstrated that similar thiazole derivatives significantly inhibit ecto-nucleotidases, suggesting potential for this compound. |
| Study 2 : Antimicrobial efficacy against Gram-positive bacteria | Showed promising results for compounds with benzenesulfonamide groups against Staphylococcus aureus. |
| Study 3 : Cytotoxicity assays on cancer cell lines | Indicated that thiazole-based compounds can induce apoptosis in various cancer cell lines through enzyme inhibition. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Sulfonamide | Antimicrobial |
| Compound B | Thiazole + Benzodioxole | Anti-cancer |
| This compound | Thiazole + Sulfonamide + Sulfamoylphenyl | Potentially antimicrobial and anti-cancer |
Comparison with Similar Compounds
Structural Analogues
The target compound shares core structural motifs with several synthesized derivatives (Table 1). Key analogues include:
- 7-series compounds (): Thiazole-oxadiazole hybrids with propanamide chains and substituted phenyl groups (e.g., methyl, ethoxy).
- Compound 30a (): A sulfamoylphenyl-propanamide derivative with a hydroxyphenyl group, reported as a carbonic anhydrase inhibitor.
- 3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide (): Features a benzylpiperidine group instead of thiazole, highlighting modularity in propanamide-based designs.
Table 1: Structural and Physicochemical Comparison
*Molecular formula and weight of the target compound are inferred from structural analysis.
Physicochemical Properties
- Melting Points : Analogues like 7c and 7l exhibit melting points between 134–178°C, influenced by substituents (e.g., ethoxy groups increase rigidity) . The target compound’s dual sulfonamide groups may elevate its melting point due to enhanced hydrogen bonding.
- Molecular Weight : The target compound (~485.58 g/mol) is heavier than most analogues, attributed to its dual sulfonamide groups and extended propanamide chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
